Reduced Aggregate Formation vs. Non-Sulfonated SPDB-DM1 During Conjugation
DMAC-SPDB-sulfo conjugated to trastuzumab at DAR 4.0 resulted in 2.1% high molecular weight aggregates (HMWA) by SEC-HPLC, compared to 8.4% HMWA for the non-sulfonated DM1-SPDB conjugate under identical conditions (PBS, pH 7.4, 25°C, 2h) [1]. This 4.0-fold reduction in aggregation is attributed to the sulfo group disrupting hydrophobic linker interactions [1].
| Evidence Dimension | Aggregate formation (percent high molecular weight aggregates) |
|---|---|
| Target Compound Data | 2.1% HMWA |
| Comparator Or Baseline | DM1-SPDB (non-sulfonated): 8.4% HMWA |
| Quantified Difference | 4.0-fold lower aggregation |
| Conditions | Trastuzumab conjugation, DAR 4, PBS pH 7.4, 25°C, 2h, SEC-HPLC analysis |
Why This Matters
Lower aggregation directly improves batch-to-batch reproducibility, reduces immunogenicity risk, and increases yield per gram of antibody, lowering cost of goods for ADC manufacturing.
- [1] Zhao, R. Y., Wilhelm, S. D., Audette, C., Jones, G., Leece, B. A., Lazar, A. C., ... & Chari, R. V. (2011). Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates. Journal of Medicinal Chemistry, 54(10), 3606-3623. View Source
